2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
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Overview
Description
2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-methyl group and a 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized by reacting 4-methylbenzaldehyde with thioamide in the presence of a base such as potassium carbonate. This reaction forms 2-(4-methylphenyl)-1,3-thiazole.
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Alkylation: : The thiazole derivative is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethyl group.
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Amidation: : The final step involves the reaction of the alkylated thiazole with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : Reduction of the benzamide group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. They may act as inhibitors or modulators of specific biological pathways, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide group can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide: Similar structure but with a chlorine substituent, which may alter its reactivity and biological activity.
2-methyl-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide: Contains a methoxy group, potentially affecting its solubility and interaction with biological targets.
2-methyl-N-{2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]ethyl}benzamide: The nitro group can significantly change the compound’s electronic properties and reactivity.
Uniqueness
2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiazole ring and the benzamide group allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-methyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14-7-9-16(10-8-14)20-22-17(13-24-20)11-12-21-19(23)18-6-4-3-5-15(18)2/h3-10,13H,11-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROBWDPAOTUGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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